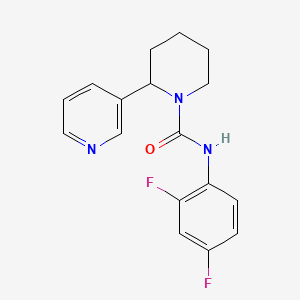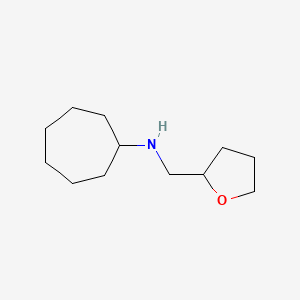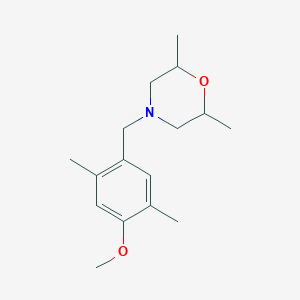
N-(5-bromo-2-pyridinyl)-5-(3-chloro-2-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-5-(3-chloro-2-methylphenyl)-2-furamide is a synthetic compound that has been extensively studied for its scientific research applications. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-5-(3-chloro-2-methylphenyl)-2-furamide involves the inhibition of specific enzymes and proteins, thereby altering various biochemical and physiological processes. This compound has been found to selectively target certain proteins, making it a valuable tool in the study of specific biological pathways.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been found to exhibit various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, the modulation of immune response, and the alteration of gene expression. These effects make this compound a valuable tool in the study of various biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromo-2-pyridinyl)-5-(3-chloro-2-methylphenyl)-2-furamide in laboratory experiments include its ability to selectively target specific enzymes and proteins, its ability to alter various biochemical and physiological processes, and its potential applications in the study of cancer, inflammation, and neurodegenerative diseases. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-5-(3-chloro-2-methylphenyl)-2-furamide. These include the development of more selective and potent inhibitors, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanisms of action at the molecular level. Additionally, further research is needed to fully understand the potential toxicity of this compound and its effects on human health.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-5-(3-chloro-2-methylphenyl)-2-furamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-chloro-2-methylaniline in the presence of a coupling agent. The resulting intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been extensively used in scientific research for its ability to selectively inhibit the activity of certain enzymes and proteins. This compound has been found to be particularly useful in the study of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-10-12(3-2-4-13(10)19)14-6-7-15(23-14)17(22)21-16-8-5-11(18)9-20-16/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPDPXDCTHGVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)




![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)